

7-Hydroxy-4'-nitroisoflavone literature review and background

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Compound of Interest

Compound Name: 7-Hydroxy-4'-nitroisoflavone

Cat. No.: B092589

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An In-depth Technical Guide on **7-Hydroxy-4'-nitroisoflavone**

Introduction

Isoflavones are a class of naturally occurring phenolic compounds, predominantly found in legumes, that have garnered significant scientific interest due to their wide range of biological activities.^[1] Their structural similarity to estrogens allows them to interact with estrogen receptors, leading to potential applications in hormone-dependent conditions.^[2] The isoflavone scaffold, a 3-phenylchromen-4-one core, serves as a versatile template for chemical modifications to enhance or modulate their biological effects. The introduction of specific functional groups, such as hydroxyl (-OH) and nitro (-NO₂), can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. The nitro group, in particular, is a known pharmacophore that can influence a compound's electronic properties and biological activity, with many nitro compounds exhibiting antineoplastic, antibiotic, and antihypertensive properties.^{[3][4]}

This technical guide provides a comprehensive literature review and background on **7-Hydroxy-4'-nitroisoflavone**, a synthetic isoflavone derivative. Despite the extensive research into isoflavones, this specific compound remains relatively understudied. This document collates the available information on its synthesis, chemical properties, and known biological activities, while also exploring its potential as an inhibitor of key enzymes like aromatase and protein tyrosine kinases based on the activities of structurally related compounds.

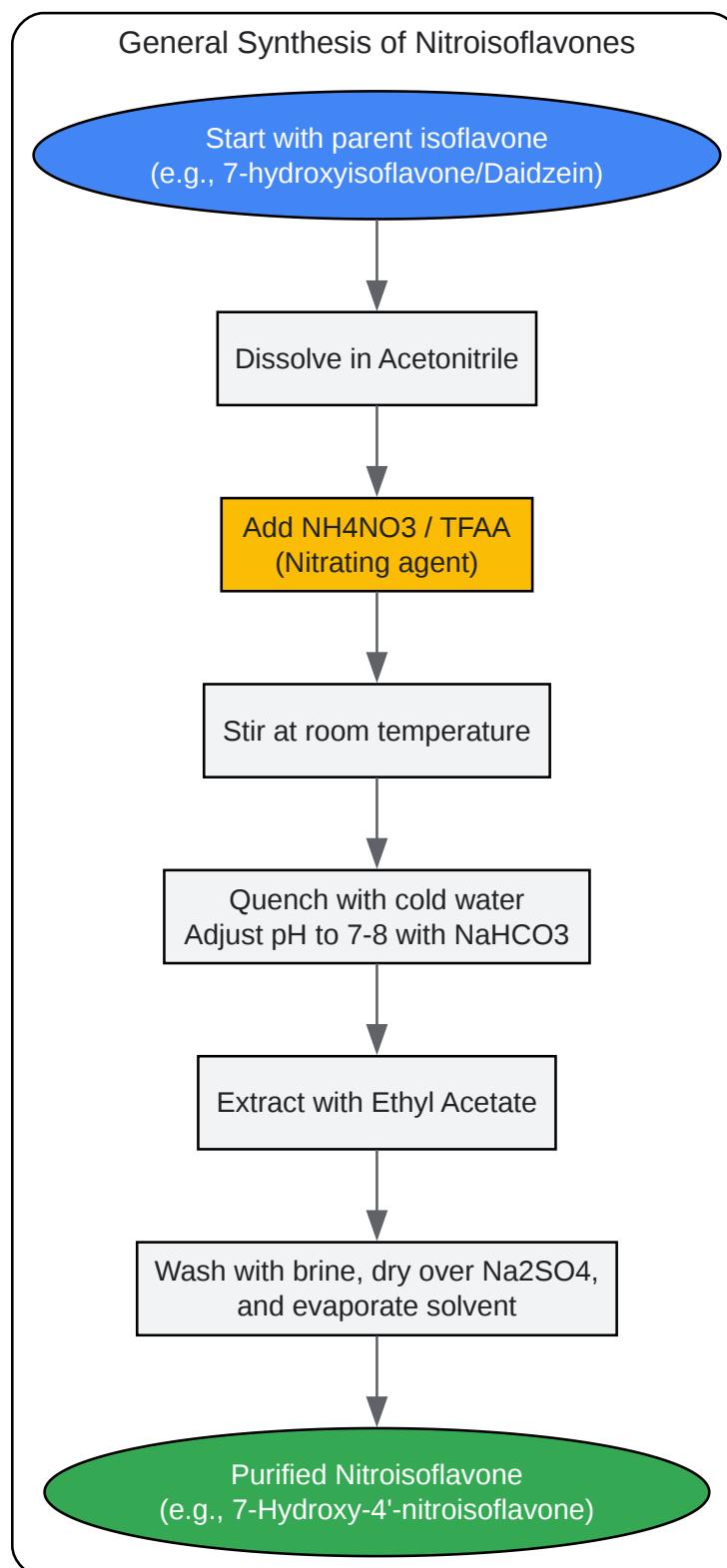
Chemical Properties

7-Hydroxy-4'-nitroisoflavone is a synthetic derivative of the isoflavone core.^[5] Its chemical structure is characterized by a hydroxyl group at the 7-position of the A-ring and a nitro group at the 4'-position of the B-ring.

Property	Value	Source
IUPAC Name	7-hydroxy-3-(4-nitrophenyl)chromen-4-one	PubChem ^[5]
CAS Number	15485-80-0	PubChem ^[5]
Molecular Formula	C ₁₅ H ₉ NO ₅	PubChem ^[5]
Molecular Weight	283.23 g/mol	PubChem ^[5]
Canonical SMILES	C1=CC(=CC=C1C2=CO[C@H]3[C@H](C=C3O)O)C=C(C=C2O)-- INVALID-LINK--[O-]	PubChem
InChI Key	CEESSYSSRMOMDE-UHFFFAOYSA-N	PubChem ^[5]

Synthesis of 7-Hydroxy-4'-nitroisoflavone

The synthesis of nitroisoflavones can be achieved through the nitration of the corresponding isoflavone precursors.^{[1][2]} A general and effective method involves the use of a nitrating agent such as ammonium nitrate in trifluoroacetic anhydride (NH₄NO₃/TFAA) in an appropriate solvent like acetonitrile.^{[1][2]} This method allows for the introduction of a nitro group onto the isoflavone scaffold.

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Caption: General workflow for the synthesis of nitroisoflavones.

Biological Activity and Potential Applications

The biological profile of **7-Hydroxy-4'-nitroisoflavone** has not been extensively characterized. However, based on the known activities of nitroisoflavones and the parent 7-hydroxyisoflavone structure, several potential applications can be inferred.

Anti-proliferative Effects on Endothelial Cells

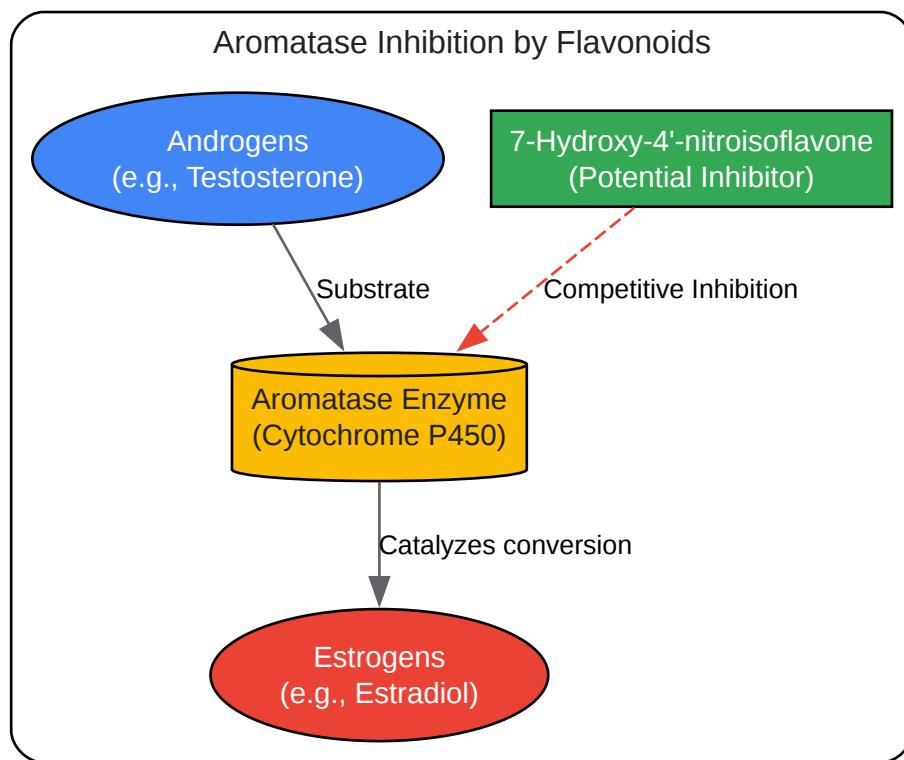
A study on a series of newly synthesized nitro- and aminoisoflavones investigated their effects on the in vitro proliferation of endothelial cells, a key process in angiogenesis.[\[1\]](#)[\[2\]](#) While the study reported modest activities for the tested compounds, it provides the most direct biological data available for nitroisoflavone derivatives.[\[1\]](#)[\[2\]](#) The anti-proliferative effects of these compounds are crucial for research into anti-angiogenic therapies.

Compound	IC50 ($\mu\text{g/mL}$) on Endothelial Cell Proliferation
7-Hydroxy-3'-nitroisoflavone	12.5
7-Hydroxy-2'-nitroisoflavone	>50
7-Methoxy-4'-nitroisoflavone	>50

Note: Data for **7-Hydroxy-4'-nitroisoflavone** was not explicitly provided in the available literature. The table shows data for structurally similar compounds from the same study to provide context.

Potential as an Aromatase Inhibitor

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis.[\[6\]](#) Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer.[\[6\]](#) Flavonoids, including isoflavones, are known to be competitive inhibitors of aromatase.[\[7\]](#)[\[8\]](#)[\[9\]](#) The inhibitory potency is influenced by the substitution pattern on the isoflavone core.[\[9\]](#) For instance, 7-hydroxyflavone is a potent aromatase inhibitor.[\[10\]](#)[\[11\]](#) Although isoflavones are generally considered weaker aromatase inhibitors than flavones, the specific impact of the 4'-nitro substitution on 7-hydroxyisoflavone's activity warrants further investigation.[\[7\]](#)

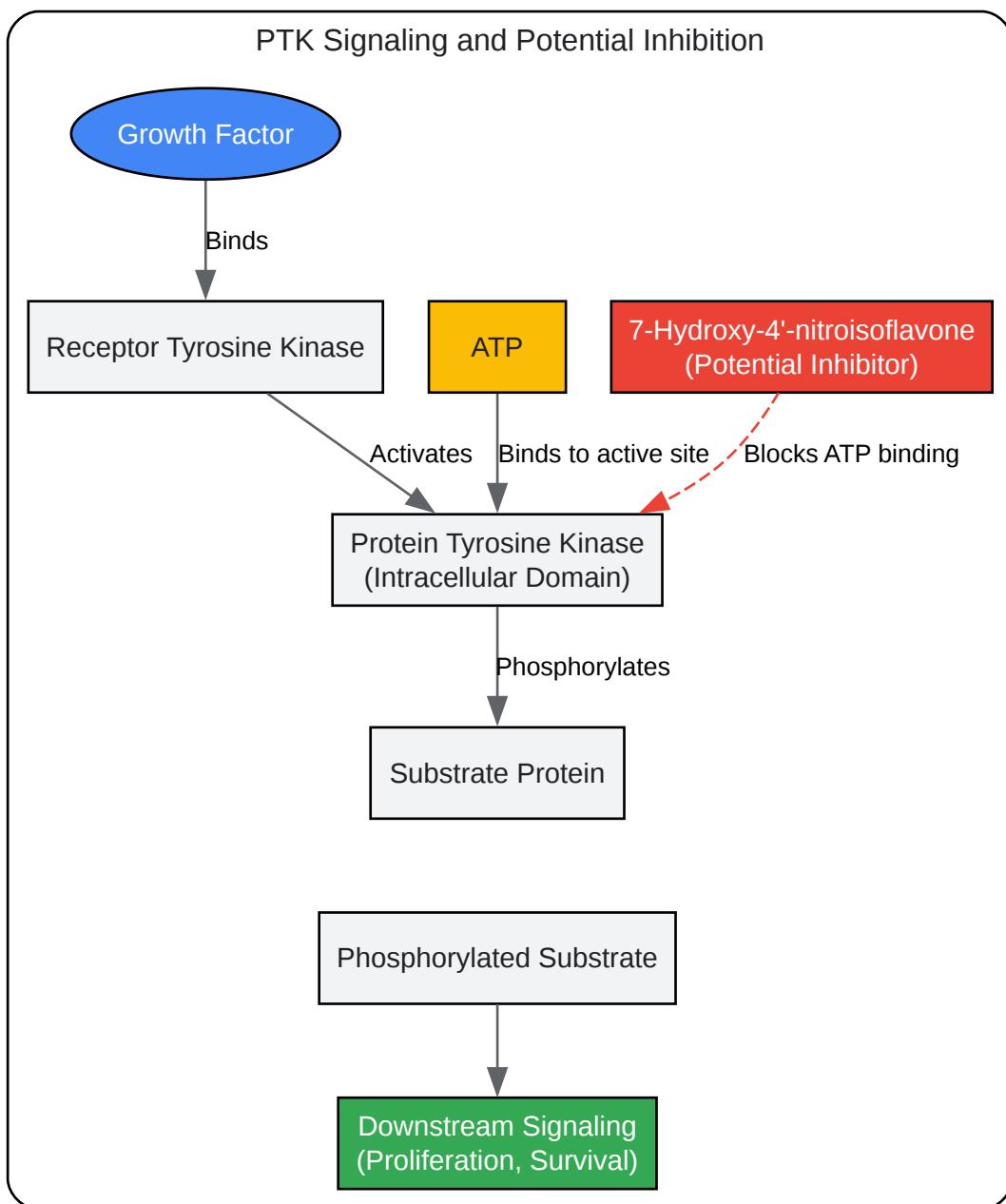


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Caption: Potential mechanism of aromatase inhibition.

Potential as a Protein Tyrosine Kinase Inhibitor

Protein tyrosine kinases (PTKs) are critical enzymes in cellular signal transduction pathways that regulate cell growth, differentiation, and proliferation.[12] Dysregulation of PTK activity is implicated in various diseases, including cancer and inflammatory conditions.[12] Certain isoflavones, most notably genistein, are well-characterized inhibitors of PTKs.[12][13][14] They typically act as competitive inhibitors with respect to ATP.[14][15] The structural features of **7-Hydroxy-4'-nitroisoflavone** suggest it could also interact with the ATP-binding site of PTKs, thereby inhibiting their activity. This potential makes it a candidate for investigation in cancer and anti-inflammatory research.



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Caption: Inhibition of protein tyrosine kinase signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning nitroisoflavones.

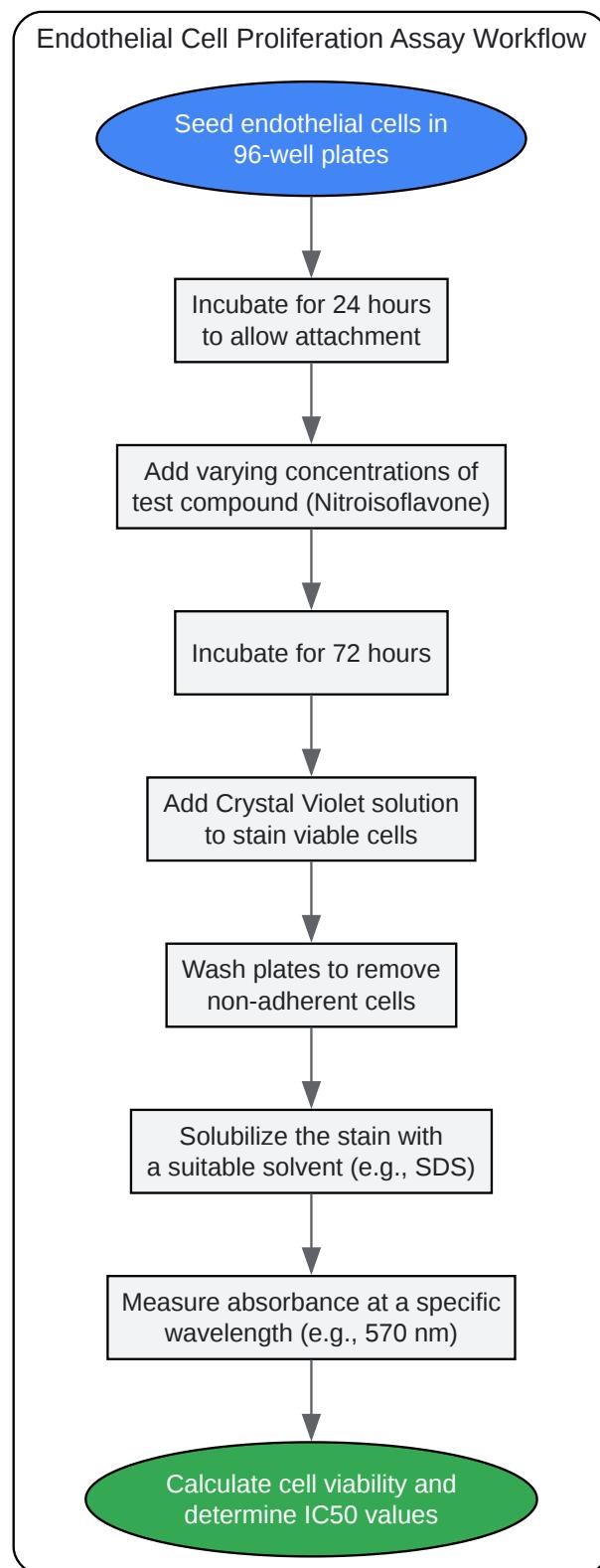
General Synthesis of Nitroisoflavones

This protocol is adapted from the synthesis of a series of nitroisoflavones.[\[1\]](#)[\[2\]](#)

- **Dissolution:** The starting isoflavone (e.g., daidzein) is dissolved in anhydrous acetonitrile.
- **Nitration:** A solution of ammonium nitrate in trifluoroacetic anhydride (TFAA) is added dropwise to the isoflavone solution at a controlled temperature (e.g., 0 °C).
- **Reaction:** The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cold water is added to the reaction mixture. The pH is then adjusted to 7-8 using a 5% aqueous solution of sodium bicarbonate.
- **Extraction:** The aqueous mixture is extracted multiple times with ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude nitroisoflavone product. Further purification can be achieved by recrystallization or column chromatography.

Endothelial Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of compounds on endothelial cells.[\[1\]](#)[\[2\]](#)



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Caption: Workflow for an endothelial cell proliferation assay.

- Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded into 96-well plates at a specific density.
- Adherence: The cells are incubated for 24 hours to allow for attachment to the plate surface.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., **7-Hydroxy-4'-nitroisoflavone**). A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for an extended period (e.g., 72 hours) to allow for cell proliferation.
- Quantification of Viable Cells:
 - The medium is removed, and the cells are fixed (e.g., with methanol).
 - The fixed cells are stained with a solution of crystal violet.
 - After washing to remove excess stain, the bound dye is solubilized (e.g., with a sodium dodecyl sulfate solution).
 - The absorbance of the solubilized stain is measured using a microplate reader at a wavelength corresponding to the dye (e.g., 570 nm).
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is then determined from the dose-response curve.

Conclusion

7-Hydroxy-4'-nitroisoflavone is a synthetic isoflavone for which the scientific literature is currently sparse. The available information points towards straightforward synthetic routes and suggests potential biological activities based on its structural features and the known properties of related compounds. Its potential to modulate endothelial cell proliferation, inhibit aromatase, and interfere with protein tyrosine kinase signaling pathways makes it a compound of interest for further investigation in the fields of oncology and inflammatory diseases. Future research should focus on its definitive synthesis and purification, followed by a comprehensive in vitro

and in vivo characterization of its biological effects to validate these potential therapeutic applications.

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